1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core fused with a pyrazine ring
Biochemical Analysis
Biochemical Properties
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases, which are crucial for cellular signaling and metabolic processes. The interaction of this compound with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s activity. For example, it has been observed to inhibit certain kinases, thereby modulating signaling pathways that are essential for cell growth and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation . Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are crucial for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression that may result in long-term changes in cellular behavior.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exert beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . For example, high doses of this compound can induce oxidative stress and apoptosis in certain cell types, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular energy production and metabolic homeostasis . Additionally, this compound can modulate the levels of specific metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the intracellular distribution of this compound, influencing its localization and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects . The targeting of this compound to these compartments is often mediated by targeting signals and post-translational modifications that direct its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl hydrazinecarboxylate with 2-chloropyrazine can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups into the pyrazine ring .
Scientific Research Applications
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocycles with similar synthetic routes and applications.
Quinolinyl-pyrazoles: These compounds also feature a fused ring system and are studied for their pharmacological properties.
Uniqueness
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific ring fusion and the presence of both pyrazine and pyrazolo[4,3-c]pyridine moieties.
Properties
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-17-11-3-4-13-7-9(11)12(16-17)10-8-14-5-6-15-10/h5-6,8,13H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNADZVCKPAUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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